molecular formula Cl4Pt B077568 Platinum(IV) chloride CAS No. 13454-96-1

Platinum(IV) chloride

Cat. No.: B077568
CAS No.: 13454-96-1
M. Wt: 336.9 g/mol
InChI Key: FBEIPJNQGITEBL-UHFFFAOYSA-J
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Description

Platinum(IV) chloride (PtCl₄) is a high-valent platinum compound with the molecular formula PtCl₄ and a molecular weight of 336.89 g/mol . It exists as a reddish-brown solid under standard conditions and is hygroscopic, readily dissolving in aqueous solutions to form chloridoplatinate(IV) complexes like [PtCl₆]²⁻, depending on chloride ion concentration and pH . Its CAS number is 13454-96-1, and it contains approximately 57.5% platinum by mass .

PtCl₄ is a critical precursor in synthesizing platinum-based catalysts, electrochemical materials, and anticancer prodrugs . Its reactivity is influenced by its octahedral geometry in solution, where chloride ligands can undergo substitution or redox reactions. For example, PtCl₄ is reduced to Pt(II) species in the presence of ascorbic acid, a reaction pivotal in medicinal chemistry for activating platinum(IV) prodrugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

Platinum(IV) chloride can be synthesized through various methods. One common method involves the interaction of concentrated sulfuric acid (96 wt%) with alkali metal hexachloroplatinates(IV) at a temperature of 160°C. This method yields platinum tetrachloride with a purity of at least 95% . Another method involves heating chloroplatinic acid (H₂PtCl₆) to 220°C, which produces impure platinum tetrachloride. A purer product can be obtained by heating under chlorine gas at 250°C .

Industrial Production Methods

Industrial production of platinum tetrachloride typically involves high-temperature ampoule synthesis or halogenation and dehydration reactions in a stream of gaseous halogen or hydrogen halide. These methods are laborious and difficult to scale up but are widely used in practice due to the lack of alternatives .

Chemical Reactions Analysis

Types of Reactions

Platinum(IV) chloride undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form higher oxidation state compounds.

    Reduction: It can be reduced to platinum(II) chloride or elemental platinum.

    Substitution: this compound can undergo substitution reactions with various ligands to form different platinum complexes.

Common Reagents and Conditions

Common reagents used in reactions with platinum tetrachloride include hydrogen chloride, sulfuric acid, and various ligands. Reaction conditions often involve elevated temperatures and controlled atmospheres to ensure the desired products are formed .

Major Products Formed

Major products formed from reactions with platinum tetrachloride include platinum(II) chloride, chloroplatinic acid, and various platinum complexes depending on the ligands used .

Scientific Research Applications

Catalysis

Role in Organic Transformations:
Platinum(IV) chloride serves as a precursor for synthesizing platinum-based nanocatalysts used in organic transformations. For instance, it can catalyze reactions such as the domino synthesis of fused bicyclic acetals, showcasing its utility in synthetic organic chemistry .

Environmental Applications:
In environmental chemistry, platinum group elements (PGEs), including PtCl₄, are employed in automotive catalysts to mitigate emissions from fuel combustion. Their effectiveness in catalyzing reactions that reduce pollutants makes them critical in addressing environmental concerns .

Pharmaceutical Applications

Anticancer Research:
this compound has garnered attention for its potential use in anticancer therapies. Research indicates that it can form complexes with biomolecules, enhancing its therapeutic efficacy. The reduction of platinum(IV) to platinum(II) is particularly relevant since platinum(II) compounds are well-known for their anticancer properties, such as those found in cisplatin .

Case Study: Photocytotoxicity
A study investigated the phototoxic effects of titanium dioxide (TiO₂) modified with platinum(IV)-chloride complexes on murine macrophage cell lines. The results indicated that the presence of antioxidants during photodynamic treatment significantly increased cell viability, suggesting potential applications in cancer therapy and photodynamic treatment strategies .

Material Science

Nanostructured Materials:
this compound is utilized in the development of advanced materials, including photocatalysts. For example, biochars derived from olive stones have been used as carbonaceous supports for Pt/TiO₂ photocatalysts, demonstrating enhanced hydrogen production from aqueous glycerol photoreforming .

Mechanochemical Synthesis:
In green chemistry, PtCl₄ is applied in mechanochemical processes to synthesize platinum(II) β-diketonate complexes under milder conditions compared to traditional methods. This approach reduces energy consumption and enhances yield efficiency.

Environmental Impact Studies

Recent research has focused on the impact of platinum compounds on soil organisms. A study examined the effects of platinum on Folsomia candida (a soil invertebrate), highlighting concerns regarding environmental pollution and the ecological implications of using PGEs .

Comparative Analysis of Platinum Compounds

CompoundOxidation StateCoordination GeometryKey Characteristics
Platinum(II) chloride+2Square planarMore stable; used in anticancer drugs like cisplatin
Platinum(0)0TetrahedralUsed in catalysis; less reactive than Pt(IV)
Platinum(VI) chloride+6OctahedralRarely encountered; highly reactive

Mechanism of Action

The mechanism of action of platinum tetrachloride involves its ability to form complexes with various ligands. These complexes can interact with biological molecules, such as DNA, leading to potential anticancer effects. The molecular targets and pathways involved in these interactions are still under investigation, but they are believed to involve the formation of platinum-DNA adducts that inhibit DNA replication and transcription .

Comparison with Similar Compounds

Comparison with Similar Compounds

Platinum(II) Chloride (PtCl₂)

Chemical Properties :

  • Formula : PtCl₂; Molecular Weight : 265.98 g/mol; Pt Content : ~73% .
  • Structure : Square planar geometry, typical for Pt(II) complexes.
  • Solubility : Insoluble in water but soluble in hydrochloric acid, forming [PtCl₄]²⁻ .

Reactivity and Applications: PtCl₂ is less redox-active than PtCl₄ but serves as a precursor to cisplatin (cis-[Pt(NH₃)₂Cl₂]), a frontline chemotherapeutic agent.

Property PtCl₄ PtCl₂
Oxidation State +4 +2
Geometry in Solution Octahedral ([PtCl₆]²⁻) Square planar
Reduction Potential* -720 to -850 mV vs Ag/AgCl N/A (stable as Pt(II))
Primary Use Catalysts, Prodrugs Anticancer drugs, Catalysts

*Reduction potentials vary with ligands; aryl carbamate Pt(IV) complexes reduce near -720 mV, while alkyl analogs require -820 to -850 mV .

Tetraammineplatinum(II) Chloride ([Pt(NH₃)₄]Cl₂)

Chemical Properties :

  • Formula : [Pt(NH₃)₄]Cl₂; Molecular Weight : 334.11 g/mol .
  • Structure : Square planar Pt(II) center with four ammine ligands.
  • Solubility : Highly water-soluble due to ionic nature .

Reactivity and Applications: This complex is a stable precursor for synthesizing platinum catalysts and coordination compounds.

Palladium(II) Chloride (PdCl₂)

Chemical Properties :

  • Formula : PdCl₂; Molecular Weight : 177.33 g/mol.
  • Structure : Linear or polymeric chains in solid state.

Reactivity and Applications :
PdCl₂ shares a d⁸ configuration with PtCl₂ but exhibits 10⁵-fold faster ligand exchange kinetics, leading to rapid hydrolysis and inactivation in biological systems . While PtCl₄ and PdCl₂ both catalyze organic reactions, PdCl₂ is preferred in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas PtCl₄ is used in hydrogenation and oxidation processes .

Platinum(IV) Carbamate Complexes

Chemical Properties :

  • General Formula : c,c,t-[Pt(NH₃)₂Cl₂(O₂CNHR)₂] (R = organic substituent) .
  • Redox Behavior: Reduction potentials range from -720 to -850 mV vs Ag/AgCl, influenced by R-group electronics. Aryl carbamates reduce more readily than alkyl analogs due to electron-withdrawing effects .

Applications :
These prodrugs are designed for controlled release of Pt(II) species in tumors. For example, cisplatin-based Pt(IV) conjugates reduce faster than oxaliplatin analogs due to chloride ligands facilitating electron transfer .

Key Comparative Insights

Redox Stability :

  • PtCl₄ is more redox-active than PtCl₂, enabling its use in prodrugs. Reduction rates depend on axial ligands; chloride ligands accelerate electron transfer compared to carboxylates .
  • Palladium analogs (e.g., PdCl₂) are unsuitable for prodrugs due to rapid hydrolysis .

Ligand Exchange Kinetics :

  • Pt(IV) complexes exhibit slower ligand substitution than Pt(II), enhancing their stability in systemic circulation .
  • Pd(II) complexes hydrolyze too quickly for therapeutic use .

Structural Influence on Reactivity :

  • Octahedral Pt(IV) complexes allow axial ligand modification to tune lipophilicity and targeting (e.g., EGFR-targeting peptides in ) .
  • Square planar Pt(II) complexes (e.g., cisplatin) directly interact with DNA without requiring activation .

Biological Activity

Platinum(IV) chloride (PtCl4_4) is a coordination compound that has garnered significant attention in the field of medicinal chemistry, particularly for its potential as an anticancer agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and recent research findings.

Platinum(IV) complexes, including this compound, are prodrugs that require reduction to their active platinum(II) form to exert cytotoxic effects against cancer cells. The reduction process occurs primarily in tumor tissues, where the unique microenvironment facilitates the conversion of Pt(IV) to Pt(II). This transformation is crucial as it determines the efficacy of these compounds as anticancer agents. The reduction can be mediated by various intracellular reductants such as glutathione and ascorbic acid, which enhance the bioavailability of the active form .

Key Findings on Reduction and Anticancer Activity

  • Reduction Properties : Studies indicate that slower-reducing platinum(IV) derivatives exhibit longer plasma half-lives and improved tumor accumulation, leading to enhanced anticancer activity in vivo. For instance, maleimide-bearing complexes demonstrated superior efficacy compared to faster-reducing counterparts .
  • Cytotoxicity : Platinum(IV) complexes have shown promising in vitro cytotoxicity against various cancer cell lines. For example, specific complexes derived from Pt(IV) fenamato exhibited significantly lower IC50_{50} values than traditional cisplatin, particularly in cisplatin-resistant cell lines .

Therapeutic Applications

This compound and its derivatives are being explored for a variety of therapeutic applications beyond traditional chemotherapy:

  • Anticancer Therapy : The primary application remains in oncology, where platinum(IV) compounds are being developed to overcome resistance mechanisms associated with conventional platinum-based drugs like cisplatin. The incorporation of targeting moieties into platinum(IV) complexes has been shown to enhance selectivity for cancer cells while minimizing toxicity to healthy tissues .
  • Photodynamic Therapy : Recent studies have investigated the use of platinum(IV) complexes in photodynamic therapy (PDT). For instance, surface-modified titanium dioxide nanoparticles incorporating Pt(IV) showed enhanced photodynamic activity when irradiated with visible light, suggesting potential applications in targeted cancer therapies .

Case Studies and Research Findings

A comprehensive review of recent studies highlights several key findings regarding the biological activity of this compound:

StudyFindingsCell Lines Tested
Platinum(IV) fenamato complexes exhibited high cytotoxicity with IC50_{50} values significantly lower than cisplatin.A2780 (cisplatin-sensitive), SKOV3 (cisplatin-resistant)
Activation strategies for Pt(IV) prodrugs were explored, showing that lipophilic moieties enhance cellular uptake.Various cancer cell lines
Slow-reducing Pt(IV) derivatives demonstrated prolonged half-lives and superior anticancer activity in vivo.CT26 (colon cancer), HCT116 (colon cancer)
Photoactivatable Pt(IV) complexes showed increased cytotoxicity under light irradiation compared to dark conditions.5637 (bladder cancer), cisplatin-resistant variants

Q & A

Basic Research Questions

Q. What are the standard synthesis methods for Platinum(IV) chloride (PtCl₄), and how can over-chlorination be avoided?

PtCl₄ is typically synthesized by thermal decomposition of chloroplatinic acid (H₂PtCl₆). Heating H₂PtCl₆ to 350°C in air yields PtCl₂, while further heating to 450°C under controlled conditions produces PtCl₄ . Over-chlorination to PtCl₄ can be mitigated by regulating temperature and chlorine gas flow. Alternative routes include direct chlorination of platinum metal, but this requires precise control to avoid impurities .

Q. How should PtCl₄ be handled and stored to ensure safety and stability?

PtCl₄ is hygroscopic and decomposes in humid environments. Store in airtight containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis . Use PPE (gloves, goggles) due to its corrosive nature and potential to cause skin sensitization . Avoid aqueous solutions unless explicitly required for reactions.

Q. Why do solubility discrepancies exist for PtCl₄ in water and organic solvents?

Reported solubility variations (e.g., insoluble in water vs. soluble in ethanol) may stem from differences in hydration states or impurities. Anhydrous PtCl₄ is poorly water-soluble, but hydrated forms (e.g., PtCl₄·5H₂O) dissolve more readily. Always verify the compound’s hydration state via thermogravimetric analysis (TGA) .

Q. What characterization techniques are critical for confirming PtCl₄ purity and structure?

Key methods include:

  • XRD : To confirm crystalline structure and phase purity.
  • UV-Vis spectroscopy : To monitor ligand-to-metal charge transfer (LMCT) bands (e.g., ~240 nm for PtCl₄ → H₂PtCl₆ conversion) .
  • Elemental analysis : Verify Pt:Cl stoichiometry (1:4).
  • FTIR : Identify Pt-Cl vibrational modes (~320 cm⁻¹) .

Q. What are the primary research applications of PtCl₄ in academic settings?

PtCl₄ serves as a precursor for:

  • Chloroplatinic acid (H₂PtCl₆) synthesis for catalysis .
  • Luminescent Pt(IV) complexes via cyclometalation .
  • Photochemical studies due to its light-sensitive redox behavior .

Advanced Research Questions

Q. How do photochemical reaction mechanisms of PtCl₄ vary with excitation wavelength?

Under 240 nm UV light, PtCl₄ in chloroform undergoes solvent-mediated pathways involving CCl₃ radicals, forming H₂PtCl₆. At >265 nm, direct LMCT excitation generates Pt(III) intermediates, leading to mixed Pt(II)/Pt(IV) products . Use time-resolved spectroscopy to track transient species.

Q. What role does PtCl₄ play in the design of platinum(IV) anticancer prodrugs?

PtCl₄-derived prodrugs (e.g., Pt(IV) complexes with axial ligands) exhibit reduced toxicity and enhanced cellular uptake. Activation involves intracellular reduction to Pt(II) species, which crosslink DNA. Optimize axial ligands (e.g., carboxylates) to control reduction kinetics and selectivity .

Q. How can computational methods model the electronic structure of PtCl₄?

Density functional theory (DFT) simulations reveal PtCl₄’s octahedral geometry and d-orbital splitting. Calculate LMCT energies to correlate with experimental UV-Vis data. Include solvent effects (e.g., chloroform) to improve accuracy .

Q. What kinetic insights govern PtCl₄ reduction by sodium borohydride in alkaline media?

At pH 12.9, PtCl₄ reduction follows pseudo-first-order kinetics. Monitor chloride ion release via ion chromatography to track reaction progress. Rate constants depend on [BH₄⁻] and temperature; use Arrhenius plots to determine activation energy .

Q. How can researchers resolve contradictions in PtCl₄ reactivity across studies?

Discrepancies often arise from:

  • Hydration state : Anhydrous vs. hydrated PtCl₄ exhibit distinct reactivities.
  • Impurities : Trace Pt(II) or H₂PtCl₆ can skew results. Use ICP-MS for purity checks.
  • Experimental conditions : Light exposure, humidity, or solvent choice may alter pathways. Replicate studies under inert atmospheres and controlled lighting .

Q. Methodological Notes

  • Data Reproducibility : Document synthesis conditions (temperature, gas flow) and characterization parameters (e.g., XRD scan rates) meticulously .
  • Safety Protocols : Follow SDS guidelines for spill management and waste disposal .
  • Advanced Techniques : For photochemical studies, use monochromatic light sources and quartz cells to avoid wavelength interference .

Properties

IUPAC Name

platinum(4+);tetrachloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4ClH.Pt/h4*1H;/q;;;;+4/p-4
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBEIPJNQGITEBL-UHFFFAOYSA-J
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Cl-].[Cl-].[Cl-].[Cl-].[Pt+4]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl4Pt
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601014389
Record name Platinum tetrachloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601014389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13454-96-1
Record name Platinum tetrachloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13454-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Platinum tetrachloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601014389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PLATINUM TETRACHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3YUG71TU2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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